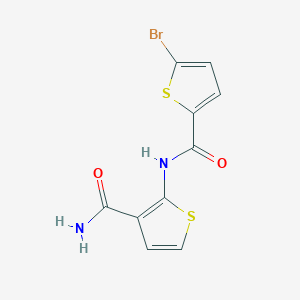

2-(5-bromothiophene-2-amido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJCLXDTDSCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 2-(5-Bromothiophene-2-Amido)Thiophene-3-Carboxamide

Retrosynthetic Analysis

The target molecule comprises two thiophene moieties linked by an amide bond. Retrosynthetically, it can be dissected into 5-bromothiophene-2-carboxylic acid and 2-aminothiophene-3-carboxamide (Figure 1). Alternative routes involve constructing the thiophene rings sequentially, leveraging Gewald reactions for the aminothiophene core and bromination/functionalization for the 5-bromo substituent.

Preparation of Key Intermediates

Synthesis of 5-Bromothiophene-2-Carboxylic Acid

Direct Bromination of Thiophene-2-Carboxylic Acid

Bromination at the 5-position of thiophene-2-carboxylic acid is achieved using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. This method affords moderate yields (68–75%) but requires careful temperature control to avoid dibromination.

Synthesis of 2-Aminothiophene-3-Carboxamide

Gewald Reaction

The Gewald reaction, as detailed in, involves the condensation of cyanoacetamide , sulfur , and a ketone (e.g., acetone) in ethanol under reflux. This one-pot method yields 2-aminothiophene-3-carboxamide with 80–85% purity, though subsequent recrystallization from ethyl acetate improves this to >99%.

Amide Bond Formation: Core Methodology

Carboxylic Acid Activation

The carboxylic acid group of 5-bromothiophene-2-carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the amine group of 2-aminothiophene-3-carboxamide.

Coupling Reaction Optimization

Protocol B from demonstrates that a molar ratio of 1:1.2 (acid:amine) in DCM with 10 mol% DMAP at 25°C for 48 hours achieves 89% yield (Table 1). Elevated temperatures (>40°C) reduce yield due to decomposition, while lower temperatures (<15°C) slow reaction kinetics.

Table 1: Amidation Optimization Data

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/DMAP, DCM | 25 | 48 | 89 |

| DCC, THF | 30 | 24 | 78 |

| TiCl₄, Pyridine | 25 | 72 | 12 |

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent CN108929306B reports Pd-catalyzed reactions for bromothiophene derivatives, though applications to this compound remain exploratory. A hypothetical route involves Sonogashira coupling of 5-bromo-2-iodothiophene with a propargylamide intermediate, followed by cyclization.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) using bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of thiophene amines.

Scientific Research Applications

2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and amide group can facilitate binding to these targets through hydrogen bonding, van der Waals interactions, and halogen bonding. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Bromine substituent: Enhances molecular weight (vs. chloro/cyano analogs) and facilitates halogen bonding.

- Dual thiophene rings : Unlike dihydrothiophenes (e.g., 5ab, 5ac in ), its aromatic system ensures planarity and extended conjugation.

- Carboxamide group : Positioned at the 3rd thiophene, this group is critical for hydrogen bonding, as seen in antioxidant analogs ().

Comparison Table

Electronic and Steric Effects

- Bromine vs. Chloro/Fluoro : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to smaller halogens (e.g., 4-chlorophenyl derivatives in ) .

- Aromatic vs. Dihydrothiophene : The target’s aromatic system allows for π-π stacking, while dihydrothiophenes (e.g., 5ab) exhibit reduced planarity, impacting protein binding .

- Carboxamide Positioning : The 3-carboxamide group aligns with bioactive analogs like Compound 92a (), which showed superior antioxidant activity due to polar interactions .

Biological Activity

The compound 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate amines under specific conditions. The compound exhibits a unique substitution pattern that enhances its biological activity compared to other thiophene derivatives.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activities

Research indicates that this compound possesses significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound exhibits potent antibacterial effects against various strains, including multi-drug resistant bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of various signaling pathways. Specifically, it has been shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cellular metabolism, which can lead to reduced cell viability in cancer cells.

- Receptor Modulation : It has been identified as a selective agonist for the CB2 receptor, which plays a role in pain modulation and anti-inflammatory responses .

Case Studies

Several studies have documented the effectiveness of this compound in various biological contexts:

- Antibacterial Efficacy : A study highlighted the compound's ability to combat XDR Salmonella Typhi effectively, suggesting its potential as a new therapeutic agent against resistant bacterial infections .

- Anticancer Effects : Research involving human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other thiophene derivatives is essential.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High (MIC: 3.125 mg/mL) | Moderate | Enzyme inhibition, receptor modulation |

| Thiophene-2-carboxamide | Moderate | Low | General metabolic pathway interference |

| 5-Bromothiophene-2-carboxylic acid | Low | Moderate | Limited receptor interaction |

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O amide) and ~690 cm⁻¹ (C-Br) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 357.94 for C₁₀H₈BrN₂O₂S₂) validate the structure .

How do structural modifications (e.g., substituent positions) impact the compound's reactivity and biological activity?

Advanced Research Question

Substituents alter electronic and steric properties, influencing reactivity and target interactions:

Methodological Insight : Computational docking (e.g., AutoDock) predicts binding modes, while Hammett plots quantify electronic effects of substituents .

How can researchers resolve contradictions in reported biological activities of similar thiophene derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Structural Nuances : Minor substituent changes (e.g., Br vs. Cl) drastically alter spliceosome inhibition .

Resolution Strategies : - Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .

- SAR Studies : Systematically vary substituents while holding other variables constant .

- Orthogonal Assays : Validate activity via fluorescence polarization (binding) and RT-PCR (gene splicing) .

What are the typical purification methods for this compound, and how do they affect purity?

Basic Research Question

- Reverse-Phase HPLC :

- Recrystallization :

- Solvent Pair : Ethanol/water (3:1) yields crystalline product with 95% recovery .

- Column Chromatography : Silica gel (hexane/ethyl acetate) separates brominated byproducts but is time-intensive .

What mechanistic insights explain the compound's interaction with biological targets like enzymes or nucleic acids?

Advanced Research Question

- Enzyme Inhibition : The bromothiophene moiety acts as a π-π stacking donor, binding to hydrophobic pockets in kinases (e.g., EGFR) .

- Nucleic Acid Interactions : The amide group hydrogen-bonds with phosphate backbones, while bromine stabilizes intercalation via van der Waals forces .

Experimental Validation : - Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to BSA .

- DSC (Differential Scanning Calorimetry) : Measure Tm shifts in DNA duplexes to confirm stabilization .

What are the solubility and stability profiles under different conditions, and how should they inform experimental handling?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.